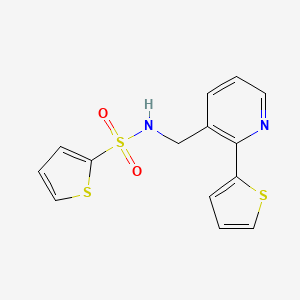
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide” is a complex organic molecule that contains two thiophene rings, a pyridine ring, and a sulfonamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom. The sulfonamide group consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and pyridine rings, the introduction of the sulfonamide group, and the coupling of these components together. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic thiophene and pyridine rings suggests that the compound may have a planar structure. The sulfonamide group could participate in hydrogen bonding, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiophene, pyridine, and sulfonamide groups. The thiophene and pyridine rings, being aromatic, could undergo electrophilic substitution reactions. The sulfonamide group could participate in a variety of reactions, including hydrolysis and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the sulfonamide group could affect its solubility, boiling point, melting point, and other properties .Scientific Research Applications
Antibacterial Activity
Thiophene derivatives have been shown to exhibit significant antibacterial effects. For instance, certain synthesized thiophene compounds demonstrated inhibitory effects against various bacterial strains such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus .
Antifungal Activity
The structural modification of thiophene derivatives can lead to enhanced antifungal properties. Research indicates that introducing a chloro group at specific positions on the thiophene ring can increase fungicidal activity .
Chemosensor Applications
Thiophene derivatives are also used in the development of chemosensors. These compounds can be designed to selectively bind with metal ions, which is crucial for detecting and quantifying metals in various environments .
Synthetic Methodology
Thiophene derivatives are involved in synthetic strategies for creating complex organic molecules. They can undergo reactions such as [2 + 2+1] cyclization to yield trisubstituted thiophene derivatives, which are valuable in medicinal chemistry and materials science .
Electronic and Structural Analyses
Thiophene-based compounds are used in electronic and structural analyses due to their unique electronic properties. They serve as donor groups in donor-π-acceptor dyes, influencing molecular orbital energies which are important in the field of organic electronics .
Future Directions
The compound “N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide” could be a subject of future research, given the known biological activities of thiophene and pyridine derivatives. Studies could focus on synthesizing the compound and testing its biological activity, as well as exploring its potential applications in medicine or other fields .
properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S3/c17-21(18,13-6-3-9-20-13)16-10-11-4-1-7-15-14(11)12-5-2-8-19-12/h1-9,16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFABYAGXSNKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2947515.png)

![Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2947520.png)
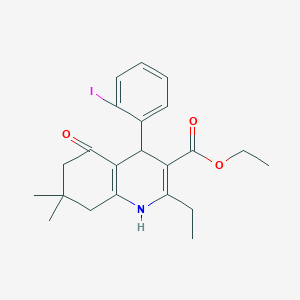
![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-methoxyaniline](/img/structure/B2947523.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2947524.png)
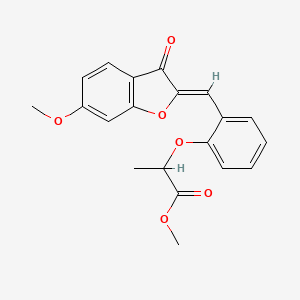
![Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate](/img/structure/B2947526.png)
![1,4-Bis(4-chlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2947528.png)
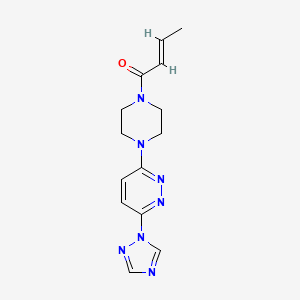
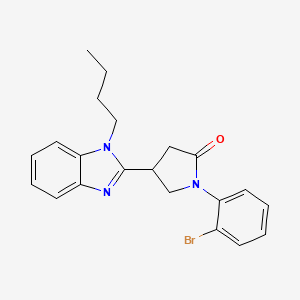
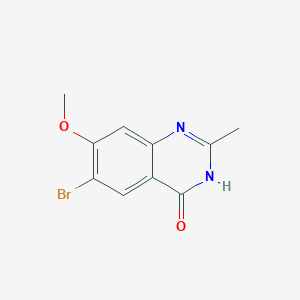
![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1H-indole-2-carboxylate](/img/structure/B2947537.png)
